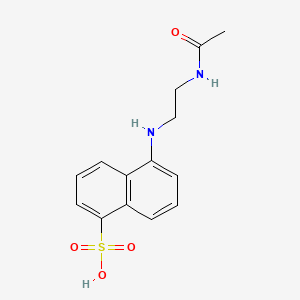
1,5-Aedans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Aedans is a chemical compound with the molecular formula C₁₄H₁₆N₂O₄S. It is known for its role as a fluorophore, which means it can re-emit light upon light excitation. This property makes it valuable in various scientific applications, particularly in fluorescence spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Aedans typically involves the reaction of naphthalene-1-sulfonic acid with 2-acetamidoethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Aedans undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Aedans has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses, including the study of molecular interactions and reaction mechanisms.
Biology: In biological research, it serves as a marker for tracking cellular processes and studying protein dynamics.
Medicine: The compound is employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: It is used in the development of fluorescent dyes and sensors for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,5-Aedans involves its ability to absorb light at a specific wavelength and re-emit it at a different wavelength. This property is utilized in fluorescence spectroscopy to detect and quantify various substances. The molecular targets and pathways involved include interactions with specific proteins, nucleic acids, and other biomolecules, allowing for detailed studies of their behavior and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid: This compound is similar in structure but lacks the acetamido group, which affects its fluorescence properties.
5-[(2-Iodoacetamido)ethyl]amino]naphthalene-1-sulfonic acid: This compound contains an iodoacetamido group, making it useful in different types of fluorescence applications.
Uniqueness
1,5-Aedans is unique due to its specific fluorescence characteristics, which make it highly valuable in applications requiring precise and sensitive detection of various substances. Its structural features, such as the acetamido group, contribute to its distinct properties and versatility in scientific research .
Eigenschaften
CAS-Nummer |
50402-62-5 |
|---|---|
Molekularformel |
C14H16N2O4S |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
5-(2-acetamidoethylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-10(17)15-8-9-16-13-6-2-5-12-11(13)4-3-7-14(12)21(18,19)20/h2-7,16H,8-9H2,1H3,(H,15,17)(H,18,19,20) |
InChI-Schlüssel |
FBZFLXJHAMMUQM-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O |
Kanonische SMILES |
CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O |
Key on ui other cas no. |
50402-62-5 |
Synonyme |
1,5-AEDANS N-acetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















